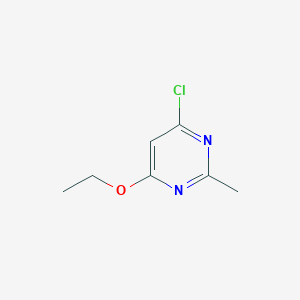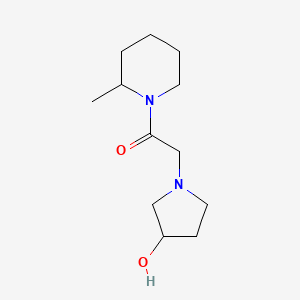
2-(3-Aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one
Übersicht
Beschreibung
2-(3-Aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one (2-AAPE) is an organic compound that has been extensively studied in recent years due to its potential as a novel therapeutic agent. It has been used as a ligand to target G-protein coupled receptors, and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Pyrazole and 1,2,4-triazole derivatives, which include structures related to 2-(3-Aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one, are significant in modern medicine and pharmacy due to their chemical modification potential and pharmacological potential. These compounds, especially when integrated with 1,2,4-triazole and pyrazole fragments, interact with various biological targets, making them attractive for scientific research (Fedotov, Hotsulia, & Panasenko, 2022).
Antimicrobial and Antifungal Activities
- Some derivatives of 2-(3-Aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one have shown potential in antimicrobial and antifungal applications. For instance, certain compounds in this category displayed moderate to potent antifungal activity against Candida albicans and other Candida species (Massa et al., 1992).
Antioxidant and Anticancer Activities
- Novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, which are structurally related to 2-(3-Aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one, have demonstrated significant antioxidant activity, with some compounds being more effective than ascorbic acid. These compounds have also shown cytotoxic effects against human glioblastoma and breast cancer cell lines, indicating their potential in anticancer research (Tumosienė et al., 2020).
Structural and Molecular Studies
- Structural and molecular studies of related compounds, including azetidin-2-ones and bis-triazenes, have provided insights into their potential applications in drug design and synthesis. These studies help understand the molecular basis of their biological activities and guide the development of new therapeutic agents (Pottie et al., 1998).
Tubulin-Targeting Antitumor Agents
- Some compounds structurally similar to 2-(3-Aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one have been identified as potent tubulin-targeting antitumor agents. These compounds have shown to inhibit the polymerization of tubulin, disrupt microtubular structure in cancer cells, and induce apoptosis, highlighting their potential in cancer therapy (Greene et al., 2016).
Eigenschaften
IUPAC Name |
2-(3-aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-4-2-3-9(5-11)12(15)8-14-6-10(13)7-14/h2-5,10H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNRLKRIPUNSDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminoazetidin-1-yl)-1-(3-methoxyphenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




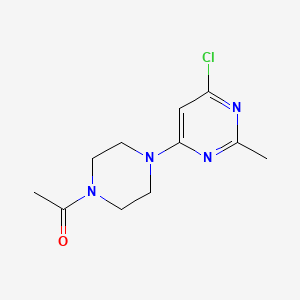
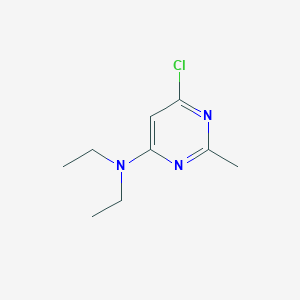
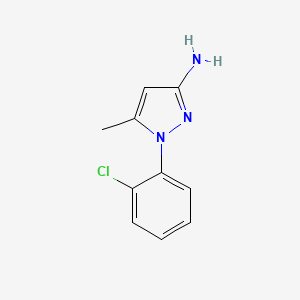
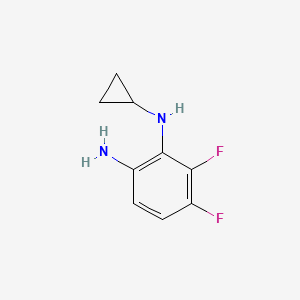
![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1488916.png)
![2-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1488918.png)
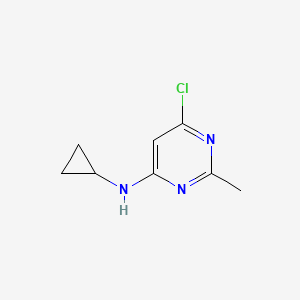

![{3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1488925.png)
